Dicyclopentadiene; bis(ethane)
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Overview
Description
Dicyclopentadiene; bis(ethane) is a chemical compound with the formula C10H12. It is a colorless, crystalline solid at room temperature and has a camphor-like odor. This compound is primarily used in the production of resins, particularly unsaturated polyester resins, and is also utilized in inks, adhesives, and paints .
Preparation Methods
Dicyclopentadiene; bis(ethane) is typically obtained as a by-product from the steam cracking of naphtha and gas oils to produce ethylene . The compound can also be synthesized through the dimerization of cyclopentadiene. This process involves heating cyclopentadiene to around 150°C, which causes it to undergo a Diels-Alder reaction to form dicyclopentadiene .
Chemical Reactions Analysis
Dicyclopentadiene; bis(ethane) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Polymerization: Dicyclopentadiene can be polymerized through ring-opening metathesis polymerization (ROMP) to form poly(dicyclopentadiene), which is used in high-performance applications
Scientific Research Applications
Dicyclopentadiene; bis(ethane) has a wide range of scientific research applications:
Biology: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Medicine: It is being studied for its potential use in the development of new pharmaceuticals.
Industry: Dicyclopentadiene is used in the production of resins, adhesives, and coatings, as well as in the manufacture of high-performance materials
Mechanism of Action
The mechanism of action of dicyclopentadiene; bis(ethane) involves its ability to undergo various chemical reactions, such as the Diels-Alder reaction, which allows it to form complex molecular structures. This reactivity makes it a valuable compound in the synthesis of polymers and other materials .
Comparison with Similar Compounds
Dicyclopentadiene; bis(ethane) is unique due to its ability to undergo the Diels-Alder reaction and its use in the production of high-performance polymers. Similar compounds include:
Cyclopentadiene: The monomer from which dicyclopentadiene is derived.
Norbornadiene: Another diene that can undergo similar reactions.
Bis(cyclopentadienyl)zirconium(IV) dichloride: A compound used in catalysis and polymerization reactions.
Dicyclopentadiene; bis(ethane) stands out due to its versatility and wide range of applications in various fields.
Properties
Molecular Formula |
C14H24 |
---|---|
Molecular Weight |
192.34 g/mol |
IUPAC Name |
ethane;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.2C2H6/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2/h1-2,4-5,7-10H,3,6H2;2*1-2H3 |
InChI Key |
HFMQJVTWHIMSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC.CC.C1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
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